molecular formula C15H14N2O3S B11800273 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11800273
M. Wt: 302.4 g/mol
InChI Key: SVLRCLARRZEQKC-UHFFFAOYSA-N
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Description

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazole or thiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

6-(4-methoxy-2-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C15H14N2O3S/c1-8-6-10(20-3)4-5-11(8)12-7-17-9(2)13(14(18)19)21-15(17)16-12/h4-7H,1-3H3,(H,18,19)

InChI Key

SVLRCLARRZEQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CN3C(=C(SC3=N2)C(=O)O)C

Origin of Product

United States

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